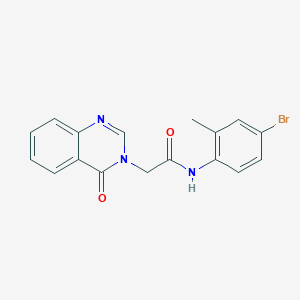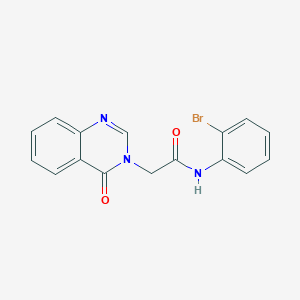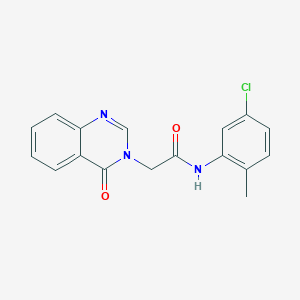![molecular formula C24H22N2O3 B277605 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained attention from the scientific community due to its potential as a therapeutic agent. This compound is a small molecule that belongs to the class of indolin-2-ones, which have been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that this compound may exert its biological activities through various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
In addition to its anticancer, anti-inflammatory, and antiviral properties, 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research on 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and viral infections. Another direction is to explore its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action and optimize its use in lab experiments.
Synthesemethoden
The synthesis of 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one can be achieved through a multistep reaction. The first step involves the condensation of 3-phenylpropanal with pyridine-3-carboxaldehyde to form the intermediate 3-phenyl-2-(pyridin-3-yl)acrylic acid. This intermediate is then reacted with ethyl acetoacetate to form the indolin-2-one skeleton. Finally, the hydroxyl group is introduced through a reduction reaction to obtain the target compound.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. In addition, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown potential as an antiviral agent against hepatitis C virus by inhibiting viral replication.
Eigenschaften
Produktname |
3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C24H22N2O3 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)-1-(3-phenylpropyl)indol-2-one |
InChI |
InChI=1S/C24H22N2O3/c27-22(19-11-6-14-25-17-19)16-24(29)20-12-4-5-13-21(20)26(23(24)28)15-7-10-18-8-2-1-3-9-18/h1-6,8-9,11-14,17,29H,7,10,15-16H2 |
InChI-Schlüssel |
FQEUHTFRPZBDFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CN=CC=C4)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CN=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)




![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)




![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)